Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate
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Overview
Description
Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a decanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate typically involves the esterification of decanedioic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate involves its interaction with molecular targets through its nitrophenyl and ester groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-dinitrophenyl) oxalate: Known for its use in chemiluminescence assays.
Bis(4-nitrophenyl) carbonate: Utilized in organic synthesis as a reagent.
Uniqueness
Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its decanedioate backbone provides flexibility and stability, while the nitrophenyl groups offer reactivity and potential for various applications.
Properties
Molecular Formula |
C26H28N2O10 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate |
InChI |
InChI=1S/C26H28N2O10/c29-23(19-9-13-21(14-10-19)27(33)34)17-37-25(31)7-5-3-1-2-4-6-8-26(32)38-18-24(30)20-11-15-22(16-12-20)28(35)36/h9-16H,1-8,17-18H2 |
InChI Key |
XGEQCLTVQOXKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCCCCCCCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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